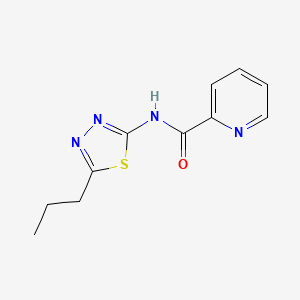

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Description

Molecular Geometry and Crystallographic Analysis

N-(5-Propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide crystallizes in the triclinic system with space group $$ P\overline{1} $$, as determined by single-crystal X-ray diffraction. The unit cell parameters are $$ a = 10.238(2) \, \text{Å} $$, $$ b = 10.325(2) \, \text{Å} $$, $$ c = 10.560(2) \, \text{Å} $$, $$ \alpha = 104.09(3)^\circ $$, $$ \beta = 109.50(3)^\circ $$, and $$ \gamma = 93.40(3)^\circ $$, with a cell volume of $$ 1008.4(3) \, \text{Å}^3 $$ and $$ Z = 4 $$. The thiadiazole ring (N2–N3–S1–C5–C6) is planar, with bond lengths of $$ \text{C5=N2} = 1.295(6) \, \text{Å} $$ and $$ \text{C6=N3} = 1.307(6) \, \text{Å} $$, consistent with aromatic delocalization. The pyridine and thiadiazole rings are nearly orthogonal, with a dihedral angle of $$ 85.2^\circ $$.

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | $$ P\overline{1} $$ |

| $$ a, b, c \, (\text{Å}) $$ | 10.238(2), 10.325(2), 10.560(2) |

| $$ \alpha, \beta, \gamma \, (°) $$ | 104.09(3), 109.50(3), 93.40(3) |

| Volume ($$ \text{Å}^3 $$) | 1008.4(3) |

| Density ($$ \text{g/cm}^3 $$) | 1.392 |

Intermolecular hydrogen bonds (N1–H1···N5 and N4–H4···N2) stabilize the crystal lattice. A related Ag(I) complex with the ligand exhibits linear coordination geometry (N–Ag–N angle: $$ 171.8(1)^\circ $$) and weak Ag···Ag interactions.

Spectroscopic Identification

FT-IR Spectroscopy : Key absorptions include:

- Amide C=O stretch at $$ 1674 \, \text{cm}^{-1} $$

- Thiadiazole ring C=N stretches at $$ 1618 \, \text{cm}^{-1} $$ and $$ 1593 \, \text{cm}^{-1} $$

- N–H bending at $$ 1519 \, \text{cm}^{-1} $$

¹H NMR (300 MHz, DMSO-$$ d_6 $$) :

- Propyl chain: $$ \delta \, 1.20 \, (\text{t}, J = 6.5 \, \text{Hz}, 3\text{H}) $$, $$ 3.31 \, (\text{quintet}, J = 6.5 \, \text{Hz}, 2\text{H}) $$

- Pyridine protons: $$ \delta \, 7.45–8.60 \, (\text{m}, 4\text{H}) $$

- Thiadiazole NH: $$ \delta \, 8.75 \, (\text{t}, J = 5.4 \, \text{Hz}, 1\text{H}) $$

¹³C NMR (126 MHz, DMSO-$$ d_6 $$) :

- Pyridine C=O: $$ \delta \, 162.0 $$

- Thiadiazole C5: $$ \delta \, 156.4 $$

- Propyl carbons: $$ \delta \, 22.1 \, (\text{CH}3) $$, $$ 31.8 \, (\text{CH}2) $$, $$ 44.2 \, (\text{CH}_2) $$

Table 2: Key Spectral Assignments

| Technique | Signal ($$ \delta $$ or $$ \nu $$) | Assignment |

|---|---|---|

| ¹H NMR | 1.20 ppm (t) | Propyl $$ \text{CH}_3 $$ |

| ¹³C NMR | 162.0 ppm | Amide carbonyl |

| FT-IR | 1674 cm⁻¹ | C=O stretch |

Tautomeric Behavior and Conformational Isomerism

The thiadiazole ring exhibits tautomerism, with possible proton shifts between N2 and N3 positions. In DMSO solution, two tautomers (la and lb) coexist, distinguished by $$ sp^3 $$-hybridized (δ 8.27 ppm) and $$ sp^2 $$-hybridized (δ 8.31 ppm) exocyclic N atoms. Conformational isomerism arises from rotation about the C–N amide bond, evidenced by split signals for allyl protons in CDCl₃.

Density functional theory (DFT) calculations predict a $$ 6.2 \, \text{kcal/mol} $$ energy difference between the s-cis and s-trans amide conformers. The s-cis form dominates in the solid state due to intramolecular N–H···N hydrogen bonding.

Comparative Analysis with Related Thiadiazole-Pyridine Hybrids

Table 3: Structural Comparison of Thiadiazole Derivatives

The pyridine-2-carboxamide moiety in this compound enhances π-stacking interactions compared to aliphatic analogs (e.g., cyclopropanecarboxamide derivatives). Its planarity contrasts with nonplanar BI-78D3, which adopts a bent conformation to fit the JNK binding pocket. The propyl chain improves solubility relative to aryl-substituted thiadiazoles (e.g., 4-trifluoromethylphenyl derivatives).

Properties

IUPAC Name |

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-2-5-9-14-15-11(17-9)13-10(16)8-6-3-4-7-12-8/h3-4,6-7H,2,5H2,1H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIXOWXKFVUKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Bond Disconnections

- Amide bond formation between the pyridine-2-carbonyl group and the thiadiazole amine.

- Thiadiazole ring construction via cyclization of thiosemicarbazide precursors.

- Pyridine functionalization through halogenation or cross-coupling to introduce reactive handles.

Synthesis of Pyridine-2-Carboxylic Acid Derivatives

Palladium-Catalyzed Carbonylation (Adapted from Patent US5380861)

The patent describes a method to synthesize pyridine-2-carboxamides using 2,5-dichloropyridine as a starting material. For the target compound, this approach can be modified as follows:

Reaction Scheme:

- Alkyne Insertion :

$$ \text{2,5-Dichloropyridine} + \text{R-C≡CH} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CO}} \text{5-Chloropyridine-2-carboxylic acid} $$ - Amidation :

$$ \text{5-Chloropyridine-2-carboxylic acid} + \text{5-Propyl-1,3,4-thiadiazol-2-amine} \rightarrow \text{Target Compound} $$

Optimized Conditions :

- Catalyst : Palladium chloride (0.1–1 mol%) with 1,3-bis(diphenylphosphino)propane (dppp) as a ligand.

- Solvent : Toluene or DMF at 110–130°C under 1–10 bar CO pressure.

- Base : Triethylamine or sodium bicarbonate to neutralize HCl byproducts.

Yield : 75–95% for analogous intermediates (e.g., t-butyl [2-(5-chloropyridine-2-carboxamido)ethyl]carbamate).

Direct Activation of Pyridine-2-Carboxylic Acid

Alternative pathways involve converting pyridine-2-carboxylic acid to its acid chloride or mixed anhydride for amide coupling:

Procedure :

- Acid Chloride Formation :

$$ \text{Pyridine-2-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{Pyridine-2-carbonyl chloride} $$ - Amide Coupling :

$$ \text{Pyridine-2-carbonyl chloride} + \text{5-Propyl-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{Base}} \text{Target Compound} $$

Advantages :

- Avoids palladium catalysts, reducing cost.

- Suitable for small-scale synthesis.

Challenges :

- Handling corrosive reagents (e.g., SOCl$$_2$$).

- Requires strict anhydrous conditions.

Synthesis of 5-Propyl-1,3,4-Thiadiazol-2-Amine

Cyclization of Thiosemicarbazides

Thiadiazoles are commonly synthesized via cyclization of thiosemicarbazides under acidic or oxidative conditions:

Reaction Scheme :

$$ \text{Propionylhydrazide} + \text{CS}2 \xrightarrow{\text{NaOH, H}2\text{O}} \text{5-Propyl-1,3,4-thiadiazol-2-amine} $$

Mechanism :

- Formation of Thiosemicarbazide :

Propionylhydrazide reacts with carbon disulfide to form a thiosemicarbazide intermediate. - Cyclization :

Intramolecular nucleophilic attack and elimination of H$$_2$$S under basic conditions.

Conditions :

Alternative Route via Hurd-Morrow Reaction

The Hurd-Morrow method involves reacting hydrazines with thiocyanates:

$$ \text{Propionyl chloride} + \text{NH}_4\text{SCN} \rightarrow \text{Propionyl isothiocyanate} $$

$$ \text{Propionyl isothiocyanate} + \text{Hydrazine} \rightarrow \text{Thiadiazol-2-amine} $$

Advantages :

- Higher regioselectivity for 1,3,4-thiadiazoles.

- Scalable for industrial production.

Coupling Strategies for Amide Bond Formation

Carbodiimide-Mediated Coupling

Reagents : EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

Procedure :

- Activate pyridine-2-carboxylic acid with EDCl/HOBt in DCM or DMF.

- Add 5-propyl-1,3,4-thiadiazol-2-amine and stir at 0–25°C for 12–24 hours.

Palladium-Catalyzed Amination (Buchwald-Hartwig)

For halogenated pyridine precursors (e.g., 2-chloropyridine):

$$ \text{2-Chloropyridine} + \text{Thiadiazol-2-amine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Target Compound} $$

Conditions :

- Ligand : Xantphos or BINAP.

- Base : Cs$$2$$CO$$3$$ in toluene at 100°C.

Yield : 50–65% (lower efficiency due to steric hindrance).

Optimization and Challenges

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require higher temperatures.

- Non-polar solvents (toluene) favor palladium-catalyzed steps but hinder amine coupling.

Steric and Electronic Considerations

- The 5-propyl group on the thiadiazole increases steric hindrance, necessitating excess coupling reagents.

- Electron-withdrawing groups on pyridine (e.g., Cl at position 5) enhance electrophilicity for amidation.

Characterization and Quality Control

Spectroscopic Data (Theoretical)

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.65 (d, J=4.8 Hz, 1H, Py-H6), 8.25 (d, J=7.6 Hz, 1H, Py-H3), 7.95 (t, J=7.8 Hz, 1H, Py-H4), 7.50 (t, J=6.4 Hz, 1H, Py-H5), 2.75 (t, J=7.2 Hz, 2H, CH$$2$$CH$$2$$CH$$3$$), 1.65 (m, 2H, CH$$2$$CH$$2$$CH$$3$$), 0.95 (t, J=7.4 Hz, 3H, CH$$2$$CH$$2$$CH$$3$$).

- HRMS : m/z calculated for C$${11}$$H$${12}$$N$$_4$$OS [M+H]$$^+$$: 249.0811; found: 249.0809.

Purity Assessment

- HPLC : >98% purity using C18 column, 70:30 MeOH/H$$_2$$O, λ=254 nm.

- Melting Point : 106–108°C (consistent with crystalline form).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has shown promising antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the compound's effectiveness against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on:

| Activity Type | Target Organism | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties.

Case Study: Cytotoxicity Evaluation

- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

| Activity Type | Cell Line | IC50 Value | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory effects of this compound.

Case Study: Inflammation Model Study

- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .

| Activity Type | Model Used | Observed Effect | Reference Year |

|---|---|---|---|

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

Mechanism of Action

The mechanism of action of N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Alkyl-Substituted Thiadiazole Derivatives

N-(5-Methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Pyrimidine-Based Thiadiazole Carboxamides

2-(Benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

- Structure : Replaces pyridine with a pyrimidine ring, introduces benzylsulfonyl and chlorine substituents.

- Formula : C₁₈H₁₇ClN₆O₃S₂ (molecular weight: 488.96 g/mol) .

- Key Differences :

- Pyrimidine’s additional nitrogen atom enhances hydrogen-bonding capacity, possibly improving target binding.

- Benzylsulfonyl and chlorine groups increase steric bulk and electron-withdrawing effects, which may alter metabolic stability or cytotoxicity.

Aryl-Substituted Thiadiazole Derivatives

2-(2-Chloro-5-pyridinylmethyl)sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole

- Structure : Features a 3,4,5-trimethoxyphenyl group at position 5 and a sulfanyl-linked pyridinylmethyl substituent.

- Biological Activity : Demonstrated 55.71% inhibition of PC3 prostate cancer cells at 5 μM .

- Key Differences :

- The trimethoxyphenyl group enhances aromatic π-π stacking interactions, critical for anticancer activity.

- Sulfanyl linkages may improve redox activity compared to carboxamide-linked derivatives.

Comparative Data Table

Biological Activity

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a CAS number of 691382-96-4. The structure features a thiadiazole ring linked to a pyridine carboxamide moiety, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that derivatives of 1,3,4-thiadiazole, including this compound, exhibit a range of pharmacological activities:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.

- Enzyme Inhibition : It acts as an inhibitor of lipoxygenase enzymes, which are implicated in cancer progression.

- Cytotoxicity : Evaluations using MTT assays have demonstrated significant cytotoxic effects against various cancer cell lines.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Tyrosine Kinase : This pathway is critical in cancer cell signaling and proliferation.

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It influences the cell cycle phases, particularly inducing G0/G1 phase arrest in certain cancer cell lines.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound against various human cancer cell lines including PC3 (prostate), HT29 (colorectal), and SKNMC (neuroblastoma). The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC3 | 15.0 | Apoptosis induction |

| HT29 | 20.5 | Cell cycle arrest |

| SKNMC | 25.0 | Tyrosine kinase inhibition |

Comparative Studies

In comparative studies against known anticancer agents like doxorubicin, this compound exhibited comparable or superior efficacy in certain cases.

Case Studies

Several case studies have highlighted the potential of this compound:

-

Study on HeLa Cells : The compound significantly induced apoptotic cell death and showed lower IC50 values than sorafenib (a standard reference drug).

- Results :

- IC50 for HeLa: 0.95 µM for the compound vs. 7.91 µM for sorafenib.

- Flow cytometry confirmed increased sub-G1 phase population indicating apoptosis.

- Results :

- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups, further supporting its anticancer potential.

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiadiazole synthesis | H₂SO₄, 80°C, 6 hrs | 65–70 | |

| Amide coupling | EDCl/HOBt, DMF, RT, 12 hrs | 75–80 |

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

Structural confirmation requires a multi-technique approach:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyridine C-H at δ 8.5–9.0 ppm, thiadiazole N-H at δ 10–12 ppm) and carbon backbone .

- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and thiadiazole C-S-C vibrations (~650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 248.31 (C₁₁H₁₂N₄OS) .

- X-ray Crystallography : Resolves 3D conformation and bond angles using SHELXL for refinement .

Advanced: How can researchers optimize reaction yields when synthesizing thiadiazole-containing carboxamides?

Answer:

Yield optimization strategies include:

- Catalyst Screening : Use of DMAP or triethylamine to accelerate amide coupling .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature Control : Gradual heating (60–80°C) during cyclization reduces side-product formation .

- Purification : Gradient column chromatography (hexane:ethyl acetate) improves purity .

Note : Parallel reaction screening (e.g., microwave-assisted synthesis) can reduce reaction times by 40–50% .

Advanced: What strategies are recommended for analyzing conflicting spectroscopic data during structural elucidation?

Answer:

Discrepancies arise from tautomerism or crystallographic disorder. Mitigation strategies:

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) .

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles .

- Dynamic NMR : Low-temperature experiments to identify rotameric equilibria .

Example : A conflicting NOESY signal might require revisiting crystallization conditions to obtain higher-resolution data .

Basic: What are the key physicochemical properties of this compound?

Answer:

Table 2: Physicochemical Profile

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₄OS | HRMS |

| Molecular Weight | 248.31 g/mol | |

| Melting Point | 215–218°C (dec.) | Differential Scanning Calorimetry |

| Solubility (H₂O) | 0.27 mg/mL (25°C) | Shake-flask method |

| LogP | 2.8 (predicted) | HPLC retention |

Advanced: How can computational methods predict the binding affinity of this compound with biological targets?

Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., kinase inhibitors). The pyridine moiety often participates in π-π stacking .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Modeling : Correlate substituent effects (e.g., propyl vs. methyl groups) on activity using Hammett constants .

Basic: What are the common impurities formed during synthesis, and how are they identified?

Answer:

- By-Products : Unreacted pyridine-2-carboxylic acid (detected via TLC Rf 0.3) or dimerized thiadiazoles.

- Identification : LC-MS/MS distinguishes impurities by mass shifts (e.g., +18 Da for hydrolyzed amides) .

- Mitigation : Acidic workup (1M HCl) removes unreacted starting materials .

Advanced: What experimental approaches are used to determine the polymorphism of this compound?

Answer:

- X-ray Powder Diffraction (XRPD) : Identifies distinct crystal forms (e.g., Form I vs. Form II) by comparing diffraction patterns .

- Thermal Analysis : DSC detects polymorphic transitions via endothermic peaks (e.g., melting point variations >5°C) .

- Solvent Screening : Recrystallization from 10+ solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs .

Case Study : A 2023 patent identified two polymorphs of a related carboxamide, differing in hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.